molecular formula C14H18ClF3N2O3 B1465008 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220016-87-4

2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1465008
CAS No.: 1220016-87-4
M. Wt: 354.75 g/mol
InChI Key: KPSSKKBCOLFVEX-UHFFFAOYSA-N
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Description

2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound that features a nitro group, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)phenol with an appropriate ethylating agent to form 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl} intermediate. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or lithium diisopropylamide (LDA).

Major Products Formed

Scientific Research Applications

2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 2-Nitro-4-(trifluoromethyl)phenoxyacetic acid
  • 2-Nitro-4-(trifluoromethyl)phenoxypropionic acid

Uniqueness

2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the combination of its structural features, including the nitro group, trifluoromethyl group, and piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)10-4-5-13(12(9-10)19(20)21)22-8-6-11-3-1-2-7-18-11;/h4-5,9,11,18H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSSKKBCOLFVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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